4-(2,6-dichlorobenzoyl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,6-dichlorophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c12-8-2-1-3-9(13)10(8)11(15)14-4-6-16-7-5-14/h1-3H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKHVUQRRMBURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 4-(2,6-dichlorobenzoyl)morpholine and Related Structures
The creation of this compound and similar compounds relies on well-established chemical reactions. These methods are foundational to the production of this and other morpholine (B109124) derivatives.
Acylation Reactions Involving Morpholine and 2,6-Dichlorobenzoyl Halides
The primary and most direct route to synthesizing this compound is through the acylation of morpholine with a 2,6-dichlorobenzoyl halide, typically 2,6-dichlorobenzoyl chloride. ontosight.aichemspider.com This reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom in the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct that is formed. ontosight.aichemspider.com The use of a suitable solvent, like dichloromethane, facilitates the reaction. chemspider.com
A general procedure involves dissolving morpholine and a base in a solvent, followed by the careful addition of 2,6-dichlorobenzoyl chloride. chemspider.com The reaction mixture is typically stirred for a period to ensure completion, after which it is worked up to isolate the desired product. The yield of this reaction is often high, with reports of up to 95%. chemspider.com
Condensation Reactions in the Formation of Dichlorobenzoyl-Substituted Systems
Condensation reactions represent a broader class of reactions where two molecules combine, often with the elimination of a small molecule like water or hydrogen chloride. wikipedia.orgyoutube.comyoutube.com In the context of forming dichlorobenzoyl-substituted systems, these reactions are vital. For instance, the reaction between a carboxylic acid (like 2,6-dichlorobenzoic acid) and an amine (like morpholine) to form an amide bond is a type of condensation reaction. libretexts.org While the use of acyl halides is more common for this specific transformation due to higher reactivity, direct condensation can also be employed, often requiring a catalyst and conditions to remove the water byproduct. wikipedia.org
These reactions are fundamental in building a wide array of molecular architectures. nih.gov For example, the formation of N-(2,6-dichlorobenzoyl)-N'-(3,4-dichlorophenyl)-thiourea involves the reaction of 2,6-dichlorobenzoyl chloride with ammonium (B1175870) rhodanide, followed by a condensation reaction with 3,4-dichloroaniline. prepchem.com This highlights the versatility of the dichlorobenzoyl moiety in participating in various condensation-based synthetic strategies.
Optimization of Reaction Conditions and Yields in Morpholine Derivatization
The efficiency of synthesizing morpholine derivatives, including this compound, is highly dependent on the reaction conditions. Researchers have invested significant effort in optimizing these parameters to maximize yields and purity. Factors such as the choice of solvent, base, reaction temperature, and reaction time are crucial. gcms.cz
For instance, in the acylation of morpholine, the rate of addition of the acyl chloride can influence the reaction outcome, with slow addition often preferred to control the reaction's exothermicity. chemspider.com The choice of base is also critical; a base that is strong enough to scavenge the acid byproduct but does not interfere with the reaction is ideal.
Experimental design methodologies, such as D-optimal design, have been employed to systematically optimize multiple reaction variables simultaneously. nih.gov This approach allows for the efficient identification of the best conditions for derivatization and extraction processes, leading to improved analytical methods for detecting and quantifying morpholine derivatives. nih.gov The goal is often to achieve high conversion rates, minimize side products, and simplify the purification process.
Advanced Synthetic Strategies for Analogues and Derivatives
Beyond the fundamental synthesis of this compound, advanced strategies are employed to create more complex analogues and derivatives with specific properties.
Stereoselective Synthesis of Morpholine-Containing Compounds
Many biologically active molecules exist as single stereoisomers. Consequently, the stereoselective synthesis of morpholine-containing compounds is a significant area of research. nih.govnih.gov This involves methods that control the three-dimensional arrangement of atoms in the molecule.
One approach involves using chiral starting materials, such as enantiomerically pure amino alcohols, which can be cyclized to form morpholines with defined stereochemistry. e3s-conferences.org Another strategy is the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction. For example, enzyme-catalyzed resolutions have been successfully used to separate racemic mixtures of morpholine derivatives, providing access to single enantiomers. nih.gov Furthermore, polymer-supported synthesis has been utilized for the stereoselective creation of morpholine-3-carboxylic acid derivatives. nih.gov
Functionalization at the Morpholine Nitrogen and Aryl Moieties
To explore the structure-activity relationships of this compound derivatives, chemists often introduce various functional groups at different positions on the molecule. This includes modifications at the morpholine nitrogen and the dichlorinated aryl ring.
Functionalization of the morpholine nitrogen can be achieved by reacting a precursor morpholine with various electrophiles. For instance, new series of 1,2,4-triazole (B32235) derivatives have been synthesized by reacting a morpholine-containing thiol with formaldehyde (B43269) and different secondary amines. researchgate.net
Diversification Strategies for Structural Elucidation and Biological Activity Profiling
The morpholine scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds, including antidepressants and antitumor agents. acs.orgru.nl Its advantageous properties, such as good solubility and metabolic stability, make it a desirable component in drug design. acs.org Diversification of the lead compound, this compound, is essential for establishing a comprehensive structure-activity relationship (SAR) and for optimizing its pharmacological profile.
Strategies for diversification can be applied to both the morpholine ring and the 2,6-dichlorobenzoyl moiety.
Modification of the Morpholine Ring: The synthesis of C-functionalized morpholine derivatives is a key strategy. ru.nl Introducing substituents at various positions on the morpholine ring can modulate the compound's conformational flexibility and its interaction with biological targets. acs.org For example, developing analogs with substituents at the 2, 3, 5, or 6 positions can provide crucial insights into the spatial requirements of the binding pocket. ru.nlacs.org Synthetic routes starting from enantiomerically pure amino alcohols or employing asymmetric synthesis can yield chiral, substituted morpholines, allowing for the exploration of stereochemistry on biological activity. ru.nl
Modification of the Aromatic Ring: The 2,6-dichloro substitution pattern on the benzoyl group is critical, but its electronic and steric properties can be fine-tuned. Analogs can be prepared by replacing the chlorine atoms with other halogens (Br, F) or with bioisosteric groups like methyl (CH₃) or trifluoromethyl (CF₃). These modifications alter the lipophilicity, electronic nature, and metabolic stability of the molecule. Furthermore, introducing additional substituents on the remaining positions of the phenyl ring can probe for new interactions with the target protein.
Once synthesized, these new analogs undergo biological activity profiling. For instance, in the context of anticancer research, derivatives can be screened against various cell lines, such as the HepG2 liver cancer cell line, to determine their half-maximal inhibitory concentrations (IC₅₀). nih.gov Compounds exhibiting high potency and selectivity can then be further investigated for their mechanism of action, including their effects on cell migration and adhesion. nih.gov This systematic approach of synthesis and biological evaluation is crucial for advancing from a lead compound to a clinical candidate. researchgate.net
Mechanistic Investigations of Synthetic Reactions
Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental for optimizing reaction conditions, improving yields, and controlling selectivity.
Exploration of Reaction Intermediates and Transition States
The formation of this compound from morpholine and 2,6-dichlorobenzoyl chloride is a classic example of nucleophilic acyl substitution. The reaction proceeds through a well-defined pathway involving a key tetrahedral intermediate.
The mechanism is initiated by the nucleophilic attack of the nitrogen atom of the morpholine ring on the electrophilic carbonyl carbon of the 2,6-dichlorobenzoyl chloride. This is the rate-determining step and involves a transition state where the N-C bond is partially formed and the C=O pi bond is partially broken. This leads to the formation of a transient, high-energy tetrahedral intermediate . In this intermediate, the carbonyl carbon is sp³-hybridized, and the oxygen atom bears a negative charge, while the morpholine nitrogen carries a positive charge.
This intermediate is unstable and rapidly collapses. The collapse involves the reformation of the carbon-oxygen pi bond, which expels the most stable leaving group. In this case, the chloride ion is an excellent leaving group compared to the morpholine moiety. The departure of the chloride ion is facilitated by its ability to stabilize the negative charge. A final, rapid deprotonation of the nitrogen atom, typically by a base such as triethylamine or another molecule of morpholine, neutralizes the product and regenerates the catalyst, yielding the stable amide, this compound. chemspider.com The entire process is energetically favorable due to the formation of a very stable amide bond.
Role of Nucleophilic Catalysis in Benzoylation Reactions
While the reaction between morpholine and an acyl chloride can proceed without a catalyst, its rate and efficiency can be significantly enhanced by employing a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). Nucleophilic catalysis introduces a new, lower-energy reaction pathway.
The mechanism of DMAP-catalyzed benzoylation involves the following steps:
Formation of a Highly Reactive Intermediate: The catalyst, DMAP, is more nucleophilic than morpholine. It first attacks the 2,6-dichlorobenzoyl chloride to form a highly reactive N-acylpyridinium ion intermediate. This species is significantly more electrophilic than the starting acyl chloride because the pyridinium (B92312) ring is an excellent leaving group.
Nucleophilic Attack by Morpholine: The morpholine then attacks the carbonyl carbon of the N-acylpyridinium ion. This step is much faster than the attack on the original, less-reactive acyl chloride.
Product Formation and Catalyst Regeneration: This attack forms the tetrahedral intermediate, which subsequently collapses to release the final product, this compound, and regenerate the DMAP catalyst.
The catalytic cycle relies on the principle that the nucleophilic catalyst forms an intermediate that is more susceptible to attack by the primary nucleophile (morpholine) than the initial electrophile. This strategy is widely used to accelerate acylation reactions that are otherwise slow or require harsh conditions.
Palladium-Catalyzed C-H Functionalization Studies in Related Aromatic Systems
Modern synthetic chemistry offers advanced methods for constructing the key 2,6-dichlorobenzoyl precursor. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct and efficient synthesis of substituted aromatic compounds. nih.gov This methodology could be applied to 1,3-dichlorobenzene (B1664543) to introduce the carbonyl group regioselectively at the C2 position.
The general catalytic cycle for such a transformation often involves the following key steps:
C-H Activation: A palladium(II) catalyst, often directed by a pre-installed directing group on the substrate, coordinates to the aromatic ring and facilitates the cleavage of a specific C-H bond to form a palladacycle intermediate. nih.gov This step is crucial for controlling regioselectivity.
Oxidative Addition/Transmetalation: The palladacycle can then react with a coupling partner. In the context of forming a benzoyl group, this might involve carbonylation with carbon monoxide (CO) or coupling with a suitable carboxylate equivalent.
Reductive Elimination: The final step is the reductive elimination from the palladium center, which forms the new C-C or C-heteroatom bond, releases the functionalized product, and regenerates the active palladium catalyst (often Pd(0)), which is then re-oxidized to Pd(II) to re-enter the catalytic cycle. nih.gov
The use of chlorobenzene (B131634) as both a solvent and an oxidant in some palladium-catalyzed C-H activation processes provides a more sustainable approach by avoiding stoichiometric metallic oxidants. Research into the functionalization of electron-deficient arenes like dichlorobenzene is an active area, and these methods hold promise for creating the 2,6-dichlorobenzoyl moiety from simpler precursors with high efficiency and control.
| Pathway | Key Intermediate | Oxidation State Change | Description | Reference |
|---|---|---|---|---|
| Pd(II)/Pd(0) Cycle | Cyclopalladated Intermediate (A) | Pd(II) → Pd(0) → Pd(II) | Functionalization occurs via reductive elimination from a Pd(II) center, followed by re-oxidation of the resulting Pd(0) to regenerate the active catalyst. | nih.gov |
| Pd(II)/Pd(IV) Cycle | Palladium(IV) Intermediate (B) | Pd(II) → Pd(IV) → Pd(II) | The initial palladacycle undergoes a two-electron oxidation to a Pd(IV) species, which then reductively eliminates the product. This pathway is common with certain oxidants. | nih.gov |
Understanding Regioselectivity and Diastereoselectivity in Morpholine Ring Formation
The synthesis of the morpholine ring itself, especially when substituted, requires precise control over stereochemistry. The biological activity of morpholine-containing drugs can be highly dependent on the spatial arrangement of substituents. ru.nl Therefore, methods that control regioselectivity and diastereoselectivity are of paramount importance.
Several powerful strategies have been developed for the stereocontrolled synthesis of substituted morpholines:
Cyclization of N-Tethered Alkenols: Palladium-catalyzed intramolecular cyclization of N-tethered alkenols can produce substituted morpholines with good yields. thieme-connect.com The stereochemistry of the final product can be influenced by the geometry of the starting alkene and the nature of the catalyst.
Sequential Pd(0)/Fe(III) Catalysis: A one-pot reaction using sequential palladium(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols, followed by an iron(III)-catalyzed heterocyclization, allows for the synthesis of a wide range of polysubstituted morpholines. acs.orgacs.orgnih.gov This method often provides good to excellent yields and high diastereoselectivities, favoring the cis isomer in many cases. acs.org
Iron-Catalyzed Cyclization: Iron(III) catalysts can be used for the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from substituted 1,2-amino ethers or 1,2-hydroxy amines. A plausible mechanism involves a thermodynamic equilibrium that favors the formation of the more stable cis diastereoisomer. thieme-connect.com
Ring Opening of Oxazetidines: Diastereoselective syntheses of 2- and 3-substituted morpholines can be achieved by the base-catalyzed ring opening of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates. acs.org The observed diastereoselectivity is governed by the avoidance of steric strain and by stereoelectronic effects. acs.org
These methods provide a toolbox for chemists to construct specific stereoisomers of substituted morpholines, which can then be used to synthesize specific analogs of this compound for detailed biological evaluation.
| Catalyst System | Starting Materials | Key Transformation | Typical Diastereoselectivity | Reference |
|---|---|---|---|---|
| Pd(0) / Fe(III) | Vinyloxiranes and Amino Alcohols | Tsuji-Trost / Heterocyclization | Good to Excellent (e.g., cis/trans = 95:5) | acs.org |
| FeCl₃·6H₂O | Substituted Amino Allylic Alcohols | Intramolecular Heterocyclization | High (e.g., cis/trans = 95:5) | thieme-connect.com |
| PdCl₂ | N-Tethered Alkenols | Intramolecular Cyclization | Good | thieme-connect.com |
| Base (e.g., K₂CO₃) | 2-Tosyl-1,2-oxazetidine and α-Formyl Esters | Ring Opening / Cascade Reaction | Diastereoselective | acs.org |
Computational and Theoretical Chemistry Studies
Quantum Mechanical Studies and Electronic Structure Analysis
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are central to elucidating the electronic structure and related properties of molecules.
The theoretical ground-state molecular structure of "4-(2,6-dichlorobenzoyl)morpholine" can be determined through geometry optimization using Density Functional Theory (DFT) methods. scielo.org.mx This computational approach calculates the molecule's lowest energy conformation, providing key data on its structural parameters. The B3LYP functional combined with a basis set like 6-31G(d,p) is a common choice for such calculations due to its efficiency and accuracy with organic molecules. scielo.org.mx
The optimization process yields precise values for bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 4-(benzenesulfonyl)-morpholine, DFT calculations were used to determine all such geometric parameters. scielo.org.mx For "this compound", this would involve calculating the lengths of C-C, C-H, C-N, C-O, and C-Cl bonds, as well as the angles between them, to define the three-dimensional arrangement of the atoms. ajrcps.com The results would detail the conformation of the morpholine (B109124) ring (typically a chair conformation) and its orientation relative to the dichlorobenzoyl group. nih.gov
Table 1: Representative Data from Molecular Geometry Optimization This table presents typical parameters that would be calculated for "this compound" using DFT. The values are illustrative and not from a specific study on this exact molecule.
| Parameter | Atoms Involved | Typical Calculated Value |
|---|---|---|
| Bond Length | C-Cl (dichlorophenyl group) | ~1.75 Å |
| Bond Length | C=O (carbonyl) | ~1.24 Å |
| Bond Length | C-N (amide) | ~1.38 Å |
| Bond Length | C-O (morpholine ring) | ~1.43 Å |
| Bond Angle | O=C-N (amide) | ~121° |
| Bond Angle | C-N-C (morpholine ring) | ~112° |
| Dihedral Angle | Defines the twist between the phenyl ring and the carbonyl group | Variable |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. libretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.orgwuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. ajchem-a.com A smaller gap suggests the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. bhu.ac.in
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated. These quantum chemical parameters help to quantify the molecule's reactivity. ijcrar.com Analysis of the HOMO and LUMO surfaces also reveals their distribution across the molecule, indicating likely sites for electrophilic and nucleophilic attack. nih.gov For "this compound", the HOMO is expected to be localized on the electron-rich morpholine and dichlorophenyl rings, while the LUMO would likely be centered on the electron-withdrawing carbonyl group and the aromatic ring. wuxibiology.com
Table 2: Reactivity Descriptors from HOMO-LUMO Energies This table defines key reactivity descriptors derived from HOMO (EH) and LUMO (EL) energies.
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| Energy Gap (ΔE) | EL - EH | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EH | Energy required to remove an electron. |
| Electron Affinity (A) | -EL | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Potential (μ) | -(I + A) / 2 | The "escaping tendency" of electrons from a system. |
| Electrophilicity Index (ω) | μ² / (2η) | A measure of electrophilic power. |
The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution on the molecular surface. mdpi.comlibretexts.org It helps in predicting how a molecule will interact with other species, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. mdpi.com The map is color-coded to represent different electrostatic potential values. bhu.ac.inresearchgate.net
Red: Regions of most negative potential, rich in electrons, and are favorable sites for electrophilic attack. In "this compound", this would be expected around the carbonyl oxygen and the ether oxygen of the morpholine ring.
Blue: Regions of most positive potential, electron-deficient, and are favorable sites for nucleophilic attack. These areas are typically found around hydrogen atoms.
Green/Yellow: Regions of near-zero or slightly electron-rich potential, respectively. researchgate.net
The EPS map provides a clear picture of the molecule's polarity and its potential reactive sites, corroborating findings from FMO analysis. walisongo.ac.id
Theoretical calculations can simulate vibrational (FT-IR and Raman) and electronic (UV-Visible) spectra. ijcrar.com By calculating the harmonic vibrational frequencies using DFT, a theoretical vibrational spectrum can be generated. scielo.org.mxnih.gov Comparing this simulated spectrum with experimental data allows for the precise assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule. scielo.org.mxresearchgate.net For example, the characteristic C=O stretching frequency of the amide group, C-Cl stretches, and various vibrations of the morpholine and phenyl rings can be identified. scielo.org.mx
Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra. ijcrar.com This method predicts the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which typically involve promotions from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.gov
Based on the vibrational frequencies calculated via DFT, key statistical thermodynamic functions can be determined at different temperatures. These properties include:
Heat Capacity (Cop,v)
Entropy (So)
Enthalpy (Ho)
These functions provide insight into the molecule's thermodynamic behavior and stability as a function of temperature. The calculations allow for the correlation of these properties with temperature, showing how they change as thermal energy increases. This data is valuable for understanding the molecule's behavior under various thermal conditions.
Molecular Modeling and Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). gyanvihar.orgnih.gov This method is fundamental in drug design for evaluating how a compound might interact with a biological target. nih.govmdpi.com
For "this compound", docking simulations could be performed to assess its binding affinity and mode of interaction with various protein targets. The process involves placing the 3D structure of the ligand into the binding site of a receptor and using a scoring function to estimate the strength of the interaction, often reported as a docking score in kcal/mol. gyanvihar.orgnih.gov The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. mdpi.compnrjournal.com Such studies on other morpholine derivatives have been used to predict their potential as inhibitors for various enzymes. nih.govmdpi.com
Table 3: Typical Output of a Molecular Docking Simulation This table illustrates the kind of information obtained from a docking study of a ligand like "this compound" with a hypothetical protein target.
| Parameter | Description | Example Value/Result |
|---|---|---|
| Binding Affinity / Docking Score | An estimation of the binding free energy (kcal/mol). More negative values indicate stronger binding. | -8.5 kcal/mol |
| Interacting Residues | Amino acids in the protein's active site that form bonds or contacts with the ligand. | TYR 237, SER 144, LEU 141 |
| Hydrogen Bonds | Specific hydrogen bond interactions, listing the atoms involved and the distance. | Carbonyl O with NH of SER 144 (2.9 Å) |
| Hydrophobic Interactions | Non-polar interactions between the ligand and protein residues. | Dichlorophenyl ring with LEU 141, PRO 168 |
| Root-Mean-Square Deviation (RMSD) | Measures the stability of the docked pose, often confirmed via molecular dynamics simulations. | 1.5 Å |
Based on comprehensive searches, detailed computational and theoretical chemistry studies specifically for the compound This compound are not available in the public domain. Research literature covering specific ligand-target interaction profiling, prediction of binding affinities, and quantitative structure-activity relationship (QSAR) analyses such as CoMFA and CoMSIA for this exact molecule could not be located.
While there is extensive research on other morpholine-containing compounds and various dichlorophenyl derivatives, these findings are specific to their respective molecular structures and biological targets. Extrapolating such data to this compound would be scientifically inaccurate.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested detailed outline for this compound.
Molecular Dynamics (MD) Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations can provide a detailed view of a compound's flexibility and how it might behave in different environments, such as in a biological system. mdpi.com Conformational analysis, a key part of these studies, explores the different spatial arrangements of a molecule's atoms that can be achieved through the rotation of single bonds.
The dynamic behavior of a molecule in a simulated biological environment, such as in water or near a model of a cell membrane, can reveal how it might interact with biological targets. MD simulations can model these interactions, showing how the compound's structure and flexibility might change in response to its surroundings. mdpi.com
For morpholine-containing compounds, the morpholine ring is known to have a significant impact on their physicochemical properties, which in turn influences their behavior in biological systems. nih.govnih.gov The presence of the oxygen atom in the morpholine ring can increase a molecule's polarity and potential for hydrogen bonding, which can affect its solubility and interactions with polar residues in a protein's binding site. nih.gov
The morpholine ring typically adopts a chair-like conformation, which is its most stable form. nih.govacs.org However, the ring possesses a degree of flexibility and can also exist in other conformations, such as a skew-boat form. nih.gov This conformational flexibility is a key feature of the morpholine scaffold and is often exploited in drug design to achieve optimal binding to a target protein. nih.govacs.org
A comprehensive conformational analysis would map out the energy of these different conformations, identifying the most stable (lowest energy) states and the energy barriers between them. This information is crucial for understanding which shapes the molecule is most likely to adopt and how easily it can transition between them, which can be important for its biological activity.
| Feature | Description |
| Morpholine Ring Conformation | Predominantly a flexible chair-like conformation. nih.govacs.org |
| Key Torsional Angles | Rotation around the C-N bond of the amide linkage is a key determinant of overall shape. |
| Influence of Substituents | The 2,6-dichloro substitution on the phenyl ring can influence the rotational barrier and preferred conformation around the amide bond due to steric effects. |
Table 1: Summary of Expected Conformational Features of this compound
Chemoinformatics and Database Mining for Structural and Biological Data
Chemoinformatics involves the use of computational methods to analyze chemical and biological data, helping to identify trends and make predictions about the properties of molecules. researchgate.net Database mining of large chemical and biological databases is a key activity in chemoinformatics, allowing researchers to find compounds with specific structural features or predicted biological activities. nih.gov
For this compound, chemoinformatics tools can be used to calculate a variety of molecular descriptors, such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. These descriptors can provide an initial assessment of the compound's "drug-likeness" and potential pharmacokinetic properties.
Database mining has revealed that the morpholine ring is a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This means that this structural motif is found in a large number of biologically active compounds that act on a variety of different biological targets. nih.govnih.gov The prevalence of the morpholine ring in successful drugs suggests that it imparts favorable properties, such as good solubility, metabolic stability, and the ability to form key interactions with target proteins. nih.govacs.org
While specific biological data for this compound is not detailed in the searched literature, the presence of the morpholine scaffold and the dichlorophenyl group can be used to search for structurally similar compounds with known biological activities. For example, dichlorophenyl groups are found in a number of enzyme inhibitors. This type of analysis can help to generate hypotheses about the potential biological targets of this compound.
| Morpholine-Containing Drug | Therapeutic Target/Use |
| Gefitinib | Epidermal Growth Factor Receptor (EGFR) inhibitor (Anticancer) |
| Linezolid | Bacterial ribosome inhibitor (Antibiotic) |
| Rivaroxaban | Factor Xa inhibitor (Anticoagulant) |
| Phendimetrazine | Anorectic |
| Doxapram | Respiratory stimulant |
Table 2: Examples of Drugs Containing the Morpholine Scaffold and Their Therapeutic Applications researchgate.net
Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific mechanistic and biological activities outlined in your request.
The provided outline details several distinct areas of enzyme inhibition and modulation:
Vacuolar H+-ATPase (V-ATPase) Inhibition
Phosphoinositide 3-Kinase (PI3K) p110alpha Inhibition
Galectin-1 (Gal-1) Binding
Tyrosinase Inhibition
Cholinesterase Inhibition
DprE1 Inhibition in Mycobacterium tuberculosis
Extensive searches did not yield any specific data, research findings, or mechanistic studies linking “this compound” to any of these biological targets. The morpholine chemical scaffold is indeed present in a wide variety of pharmacologically active compounds, and derivatives are studied for numerous therapeutic applications. However, the scientific literature required to detail the specific interactions as requested for this particular compound is not publicly available.
Therefore, generating a thorough, informative, and scientifically accurate article that strictly follows the provided outline for “this compound” cannot be completed at this time.
Mechanistic Investigations of Biological Activities Excluding Clinical Data
Cellular and Subcellular Effects (In Vitro and Pre-clinical In Vivo Mechanistic Studies)
Scientific literature detailing the specific cellular and subcellular effects of 4-(2,6-dichlorobenzoyl)morpholine is not available. Research on other morpholine (B109124) derivatives suggests a potential for biological activity, but direct evidence for this specific compound is lacking.
There are no published studies investigating the antiproliferative mechanisms of this compound in any cancer cell lines. Consequently, the following sub-sections cannot be addressed.
No data exists on whether this compound induces apoptosis in cancer cells or on the potential molecular markers involved in such a pathway.
There is no information available regarding the effect of this compound on cell cycle progression in cancer cells or any associated signaling pathways.
The impact of this compound on mitochondrial membrane potential has not been investigated in any published research.
There are no studies reporting on the generation of reactive oxygen species or the activation of detoxification pathways in response to treatment with this compound.
While some morpholine-containing compounds have demonstrated antibacterial and antifungal properties, the specific mechanisms of action for this compound against bacteria and fungi have not been elucidated in the available scientific literature.
Antibacterial and Antifungal Mechanisms of Action
Inhibition of Bacterial RNA Synthesis and Related Targets
No studies were identified that investigated the effect of this compound on bacterial RNA synthesis or related targets.
Interference with Microbial Growth and Virulence Factors
There is no available research on the interference of this compound with microbial growth or its effects on virulence factors.
Anti-inflammatory Pathways and Cytokine Modulation
Specific studies detailing the anti-inflammatory pathways and cytokine modulation by this compound could not be found.
Antioxidant Mechanisms at the Biochemical and Cellular Level
No research was identified that elucidates the antioxidant mechanisms of this compound at either the biochemical or cellular level.
Molecular Interactions with Biological Macromolecules
Similarly, no specific studies on the molecular interactions of this compound with biological macromolecules were found in the available scientific literature.
DNA Binding and Intercalation Studies
There are no published DNA binding or intercalation studies for this compound.
Protein-Ligand Interaction Kinetics and Thermodynamics (e.g., Surface Plasmon Resonance)
Data from techniques such as surface plasmon resonance to determine the protein-ligand interaction kinetics and thermodynamics of this compound are not available.
Receptor Binding Studies and Functional Assays for Specificity
Extensive literature searches did not yield specific receptor binding studies or functional assays for the compound this compound. While the morpholine moiety is a common scaffold in medicinal chemistry known to interact with a variety of biological targets, research detailing the specific binding affinities (such as Kᵢ or IC₅₀ values) and functional activities of this particular dichlorobenzoyl derivative at various receptors is not publicly available in the reviewed scientific literature.
The broader class of morpholine-containing compounds has been investigated for activity at numerous receptors, including but not limited to dopamine (B1211576) and tachykinin receptors. These studies often involve synthesizing a series of analogs to explore structure-activity relationships. However, the specific substitution pattern of a 2,6-dichlorobenzoyl group on the morpholine nitrogen confers a unique chemical structure, and its interaction with biological receptors has not been specifically elucidated in published research.
Therefore, no data tables or detailed research findings on the receptor binding profile and functional specificity of this compound can be provided at this time. Further experimental investigation would be required to determine its biological targets and mechanism of action at the molecular level.
Advanced Analytical and Spectroscopic Characterization
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is instrumental in identifying the characteristic functional groups and providing a unique molecular fingerprint of 4-(2,6-dichlorobenzoyl)morpholine.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure.
The presence of the morpholine (B109124) ring is indicated by C-H stretching vibrations, which typically appear in the 2850-3100 cm⁻¹ region. researchgate.net Specifically, asymmetric and symmetric stretching of the CH₂ groups in the morpholine ring are observed. researchgate.net The C-O-C stretching vibration within the morpholine ring is also a key indicator. researchgate.net
The dichlorobenzoyl moiety gives rise to distinct signals. The C=O stretching vibration of the amide group is a strong and characteristic absorption, typically found in the range of 1630-1680 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring usually appear in the 1450-1600 cm⁻¹ region. scielo.org.mx The C-Cl stretching vibrations of the dichlorinated benzene ring are also identifiable, typically in the fingerprint region below 800 cm⁻¹.
A detailed analysis of the FT-IR spectrum allows for the confident identification of the key functional groups, providing foundational evidence for the compound's structure.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wave Number (cm⁻¹) | Probable Functional Group |
|---|---|
| 3100-3000 | Aromatic C-H Stretch |
| 2980-2850 | Aliphatic C-H Stretch (Morpholine) |
| 1680-1630 | C=O Stretch (Amide) |
| 1600-1450 | C=C Stretch (Aromatic Ring) |
| 1120-1080 | C-O-C Stretch (Morpholine) |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary information to FT-IR by detecting vibrations that result in a change in polarizability. It is particularly useful for identifying non-polar bonds and symmetric vibrations, offering a unique "molecular fingerprint" of the compound.
For this compound, the Raman spectrum would be expected to show strong bands for the symmetric stretching of the dichlorinated benzene ring. scielo.org.mx The C=C stretching modes of the aromatic ring typically give rise to distinct Raman signals in the 1580-1600 cm⁻¹ range. scielo.org.mx The morpholine ring also produces characteristic Raman signals, including the symmetric C-H stretching vibrations. researchgate.net The combination of FT-IR and Raman data provides a more complete vibrational analysis of the molecule. scielo.org.mxscielo.org.mx
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, providing precise information about the hydrogen and carbon frameworks.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the morpholine ring and the aromatic protons of the dichlorobenzoyl group.
The protons of the morpholine ring typically appear as multiplets in the upfield region of the spectrum. Due to the chair conformation of the morpholine ring, the axial and equatorial protons can be magnetically non-equivalent, leading to more complex splitting patterns. researchgate.net The protons on the carbons adjacent to the nitrogen atom are expected to be shifted further downfield compared to those adjacent to the oxygen atom due to the deshielding effect of the nitrogen. researchgate.net
The aromatic protons of the 2,6-dichlorophenyl group would appear in the downfield region, typically between 7.0 and 8.0 ppm. The substitution pattern of the benzene ring will dictate the splitting pattern and chemical shifts of these protons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Morpholine -CH₂-N | ~3.5 - 3.8 | Multiplet |
| Morpholine -CH₂-O | ~3.6 - 3.9 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the amide group is highly deshielded and appears at the downfield end of the spectrum, typically in the range of 160-170 ppm. libretexts.org The carbon atoms of the morpholine ring will appear in the upfield region, with those adjacent to the nitrogen and oxygen atoms having characteristic chemical shifts. scielo.org.mxchemicalbook.com The carbon atoms of the dichlorinated benzene ring will have signals in the aromatic region (120-150 ppm). The carbons directly attached to the chlorine atoms will be significantly influenced by the electronegativity of the halogen. libretexts.org
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Amide) | 160 - 170 |
| Aromatic C-Cl | 130 - 140 |
| Aromatic C-H | 125 - 135 |
| Aromatic C-C=O | 135 - 145 |
| Morpholine -CH₂-N | 40 - 50 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals which protons are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in assigning the complex multiplets of the morpholine ring protons. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.
These advanced 2D NMR experiments provide a complete and unambiguous picture of the molecular structure, confirming the connectivity of the dichlorobenzoyl and morpholine moieties.
Mass Spectrometry Techniques
Mass spectrometry serves as a cornerstone for the molecular characterization of this compound, offering high sensitivity and accuracy in determining its molecular mass and elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like this compound. In a typical ESI-MS experiment, the compound is dissolved in a suitable solvent and sprayed through a charged capillary, generating fine droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of protonated molecules, typically [M+H]⁺.
The analysis of this compound by ESI-MS would be expected to show a prominent peak corresponding to its protonated form. Given the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), the mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms.
Expected ESI-MS Data for this compound:
| Ion | Calculated m/z (Monoisotopic) |
| [M+H]⁺ (with ²³⁵Cl) | 260.0188 |
| [M+H]⁺ (with ¹³⁵Cl, ¹³⁷Cl) | 262.0159 |
| [M+H]⁺ (with ²³⁷Cl) | 264.0129 |
This table represents theoretical values. Actual experimental values may vary slightly.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the determination of the elemental formula with a high degree of confidence. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would confirm the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen in the predicted ratios.
HRMS Data for this compound:
| Parameter | Value |
| Molecular Formula | C₁₁H₁₁Cl₂NO₂ |
| Exact Mass (Monoisotopic) | 259.0116 |
| Primary Ion Observed (e.g., [M+H]⁺) | 260.0188 |
This table outlines the expected exact mass and the commonly observed protonated ion in HRMS.
X-ray Diffraction Analysis
X-ray diffraction techniques are the definitive methods for elucidating the three-dimensional structure of crystalline solids at atomic resolution.
Studies on related morpholine-containing compounds have demonstrated that the morpholine ring typically adopts a chair conformation. nih.gov For instance, the crystal structure of (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone revealed specific bond lengths and angles within the morpholine moiety. researchgate.net Similarly, structural analyses of various metal complexes incorporating morpholine derivatives have consistently shown the chair conformation of the morpholine ring. nih.govnih.govmdpi.com
Crystallographic Data for a Representative Morpholine-Containing Compound:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 20.333(7) |
| b (Å) | 11.226(5) |
| c (Å) | 7.843(3) |
| β (°) | 99.651(8) |
| Volume (ų) | 1764.8(12) |
| Z | 4 |
Data from the crystal structure of (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone, a structurally related compound. researchgate.net
When this compound acts as a ligand for a biological macromolecule, such as a protein, protein-ligand co-crystallography can be employed to determine its binding mode. nih.gov This involves crystallizing the protein in the presence of the ligand and then solving the structure using X-ray diffraction. The resulting electron density map reveals the precise orientation and interactions of the ligand within the protein's binding site. nih.gov This information is crucial for understanding the mechanism of action and for structure-based drug design. nih.gov
Other Spectroscopic and Biophysical Techniques
While mass spectrometry and X-ray crystallography provide core structural information, other spectroscopic and biophysical techniques can offer complementary data. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy have been used to investigate the vibrational characteristics of morpholine derivatives. nih.gov These methods can provide insights into the functional groups present and the effects of substitution on the morpholine ring's vibrational modes. nih.gov
Fluorescence Spectroscopy for Binding Constant Determination
Currently, there is no publicly available scientific literature detailing the use of fluorescence spectroscopy to determine the binding constants of this compound. While fluorescence spectroscopy is a powerful technique for studying molecular interactions and determining binding affinities, specific studies applying this method to this compound have not been reported in peer-reviewed journals or other scientific communications.
In a typical fluorescence spectroscopy binding study, the intrinsic fluorescence of a target molecule (such as a protein) or a fluorescent probe is monitored as a function of the concentration of a binding partner (the ligand). Changes in the fluorescence intensity, emission wavelength, or polarization upon binding can be used to calculate the binding constant (Kd), which is a measure of the affinity between the two molecules. The data is often fitted to a binding isotherm, such as the Hill equation, to determine the stoichiometry and affinity of the interaction.
Although no specific data exists for this compound, the general principles of this method are well-established. For a hypothetical interaction between this compound and a target protein, one would measure the change in fluorescence upon titration of the compound. The resulting data would be analyzed to derive the binding constant, providing insight into the strength of the interaction. However, without experimental data, no such analysis can be provided for this compound.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Similar to the case with fluorescence spectroscopy, there are no specific studies available in the public domain that have utilized Surface Plasmon Resonance (SPR) to analyze the real-time binding kinetics of this compound with any biological target.
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and its binding partner (the analyte) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of the surface plasmons. This change is proportional to the mass bound to the surface.
An SPR sensorgram, a plot of the response units (RU) versus time, provides kinetic information about the interaction, including the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD), which reflects the binding affinity, can be calculated from the ratio of these rate constants (KD = kd/ka).
While SPR is a widely used and powerful technique for characterizing the binding kinetics of small molecules to their biological targets, the scientific community has not published any data from such studies involving this compound. Therefore, no detailed research findings or data tables on its binding kinetics can be presented.
Future Directions and Research Perspectives
Rational Design of Next-Generation 4-(2,6-dichlorobenzoyl)morpholine Analogues with Enhanced Potency and Selectivity
The rational design of new analogues of this compound is a key focus for enhancing therapeutic efficacy. By strategically modifying the core structure, researchers aim to improve both the potency and selectivity of these compounds for their biological targets.
One successful approach involves the modification of the morpholine (B109124) ring. For instance, the introduction of bridged morpholines into pyrazolopyrimidine inhibitors has led to a dramatic increase in selectivity for the mammalian target of rapamycin (B549165) (mTOR) over the closely related phosphoinositide 3-kinase (PI3Kα). nih.gov Some analogues have demonstrated subnanomolar mTOR IC50 values and a selectivity of up to 26,000-fold. nih.govresearchgate.net Molecular modeling studies suggest that this enhanced selectivity arises from a single amino acid difference in the binding pocket of mTOR, which creates a deeper space that can accommodate the bulkier bridged morpholine structures. nih.govresearchgate.net
Furthermore, the incorporation of chiral morpholines has revealed that different enantiomers can possess distinct potency and selectivity profiles, highlighting the importance of stereochemistry in drug design. nih.gov Structure-activity relationship (SAR) studies on various morpholine-containing scaffolds, such as tetrahydroquinoline and 1,4-benzoxazine derivatives, have also provided valuable insights. nih.govmdpi.com For example, the addition of trifluoromethyl and morpholine moieties to tetrahydroquinoline derivatives significantly boosted their selectivity and potency as mTOR inhibitors. nih.gov Similarly, in a series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, the presence of hydroxyl groups on specific rings and a para-amino group on the aryl substituent were found to be crucial for enhancing anticancer activity. mdpi.com
These findings underscore the power of rational design in optimizing the therapeutic potential of morpholine-based compounds. Future efforts will likely continue to explore modifications to both the dichlorobenzoyl and morpholine moieties to fine-tune their interactions with specific biological targets.
Exploration of Novel Biological Targets and Therapeutic Areas for Morpholine-Based Compounds
The versatility of the morpholine scaffold makes it a valuable component in the search for new therapeutic agents across a wide range of diseases. nih.gov Researchers are actively exploring novel biological targets and expanding the therapeutic applications of morpholine-based compounds beyond their initially identified activities.
The PI3K/mTOR signaling pathway, which is frequently dysregulated in cancers such as liver, colon, breast, ovarian, and gastric cancers, is a major area of focus. nih.gov The development of dual PI3K/mTOR inhibitors is a promising strategy to overcome resistance to single-target therapies. nih.gov Novel morpholinopyrimidine-5-carbonitrile derivatives have been designed and synthesized as dual PI3K/mTOR inhibitors, demonstrating the potential of this chemical class in cancer treatment. nih.gov
Beyond cancer, morpholine derivatives are being investigated for other therapeutic applications. For example, benzothiophene (B83047) morpholine analogues have been designed as selective ligands for the dopamine (B1211576) D3 receptor, with the aim of developing new treatments for drug addiction. nih.gov Certain compounds in this class have shown high affinity and selectivity for the D3 receptor and have demonstrated efficacy in animal models of morphine dependence. nih.gov
The broad biological activities of morpholine-containing compounds, including antibacterial, antifungal, anti-inflammatory, and antiviral properties, suggest that there are many more potential targets and therapeutic areas to be explored. nih.govlidsen.com The continued synthesis and screening of diverse libraries of morpholine derivatives will be crucial in uncovering these new opportunities.
Development of Green and Sustainable Synthetic Methodologies
The increasing emphasis on environmental responsibility in the chemical industry has spurred the development of green and sustainable synthetic methods for producing this compound and its analogues. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
One promising strategy is the use of ionic liquids (ILs) as eco-friendly catalysts and reaction media. lidsen.com A novel morpholine-based ionic liquid has been synthesized and successfully utilized in the preparation of 1,2,4-triazolidine-3-thiones, which exhibit significant biological properties. lidsen.com The use of ILs can simplify product purification and allow for catalyst recycling, contributing to a more sustainable process. lidsen.com
Another area of development is the use of one-pot reactions, which combine multiple synthetic steps into a single operation, thereby reducing solvent usage and waste generation. For instance, a cascade hydrogenation and reductive amination one-pot reaction has been employed in the synthesis of 1,4-benzoxazine precursors for the subsequent creation of more complex analogues. mdpi.com
Future research in this area will likely focus on the use of renewable starting materials, the development of more efficient catalytic systems (including biocatalysis), and the implementation of flow chemistry techniques to enable continuous and more sustainable manufacturing processes.
Application of Artificial Intelligence and Machine Learning in Compound Design and Bioactivity Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery, and their application to the design and analysis of morpholine-based compounds is a burgeoning area of research. nih.govmdpi.com These computational tools can accelerate the identification of promising new drug candidates by predicting their biological activity and optimizing their molecular properties. mdpi.com
Generative AI models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can be trained on large datasets of known bioactive molecules to generate novel chemical structures with desired properties. nih.govnih.gov For example, a deep learning model was successfully used to design new dual agonists for retinoid X and peroxisome proliferator-activated receptors, with several of the computationally designed compounds demonstrating nanomolar to low-micromolar activity in cell-based assays. nih.gov
Machine learning models can also be used to predict the bioactivity of compounds against specific targets. nih.govarxiv.org These models can be trained on data from high-throughput screening assays and can learn complex relationships between chemical structure and biological activity. mdpi.com This allows for the virtual screening of large compound libraries to prioritize candidates for experimental testing, saving time and resources. youtube.com
The integration of AI and ML into the drug discovery pipeline for morpholine-based compounds holds immense promise for the rapid identification and optimization of new therapeutic agents. nih.gov As these computational methods become more sophisticated and validated, they will undoubtedly play an increasingly important role in the future of medicinal chemistry. youtube.com
Utilization of this compound as a Chemical Biology Tool or Probe
Beyond its potential as a therapeutic agent, this compound and its derivatives can serve as valuable chemical biology tools or probes to investigate complex biological processes. These molecules can be used to selectively inhibit or modulate the activity of specific proteins, allowing researchers to dissect their roles in cellular signaling pathways and disease mechanisms.
For example, highly selective mTOR inhibitors derived from the morpholine scaffold can be used to study the specific functions of the mTORC1 and mTORC2 complexes in cell growth, proliferation, and metabolism. researchgate.net By comparing the effects of these selective inhibitors to those of dual PI3K/mTOR inhibitors, researchers can gain a deeper understanding of the crosstalk and feedback loops within the PI3K/mTOR signaling network.
Furthermore, morpholine-based compounds with fluorescent tags or other reporter groups could be developed as imaging probes to visualize the subcellular localization and dynamics of their target proteins. This would provide valuable spatial and temporal information about protein function that is not obtainable through traditional biochemical assays.
The development of a diverse toolbox of morpholine-based chemical probes with well-characterized selectivity and mechanisms of action will be a valuable resource for the broader biomedical research community, enabling new discoveries in a wide range of biological disciplines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2,6-dichlorobenzoyl)morpholine, and how can purity be maximized?
- Methodological Answer : The compound is synthesized via nucleophilic acyl substitution, where morpholine reacts with 2,6-dichlorobenzoyl chloride. Key steps include:
- Reagent Preparation : Use freshly distilled 2,6-dichlorobenzoyl chloride (≥98% purity) to minimize side reactions .
- Coupling Conditions : Perform the reaction in anhydrous dichloromethane with a base like triethylamine to neutralize HCl byproducts .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzoyl-morpholine linkage. The 2,6-dichloro substitution pattern is evident as a singlet in aromatic proton regions .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (expected [M+H]⁺: ~288.0) .
Q. How can solubility challenges for this compound be addressed in biological assays?
- Methodological Answer :
- Solvent Screening : Test DMSO (up to 10 mg/mL) or β-cyclodextrin solutions for aqueous compatibility .
- Surfactant Use : Add 0.1% Tween-80 to buffer systems to enhance dispersion .
Advanced Research Questions
Q. How do structural modifications of the 2,6-dichlorobenzoyl group affect biological activity in enzyme inhibition studies?
- Methodological Answer :
- SAR Protocol : Synthesize analogs (e.g., 2,6-difluoro or 2-chloro-6-methyl substitutions) and test against targets like cytochrome P450 isoforms .
- Activity Assays : Use fluorometric or colorimetric enzyme assays (e.g., CYP2A13 inhibition) with IC₅₀ calculations .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .
Q. What strategies resolve discrepancies in reported cytotoxicity data for this compound?
- Methodological Answer :
- Source Verification : Cross-check compound purity (HPLC) and storage conditions (lyophilized vs. solution) across studies .
- Assay Standardization : Use identical cell lines (e.g., A549 lung cancer cells) and MTT assay protocols to minimize variability .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes from independent datasets .
Q. How can computational chemistry predict the metabolic stability of this compound?
- Methodological Answer :
- Metabolite Prediction : Use software like Schrödinger’s MetaSite to identify potential oxidation sites (e.g., morpholine ring) .
- CYP Interaction Studies : Simulate binding to CYP3A4/2D6 isoforms using molecular dynamics (MD) to estimate metabolic half-life .
Q. What experimental designs are optimal for studying its mechanism of action in cancer models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
